molecular formula C12H9N3O B2918820 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL CAS No. 874764-64-4

5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL

Cat. No. B2918820
CAS RN: 874764-64-4
M. Wt: 211.224
InChI Key: WTXZHEFXYVLIDI-UHFFFAOYSA-N
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Description

5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL is a chemical compound with the molecular formula C12H9N3O . It belongs to the class of organic compounds known as pyrazolopyrimidines, which are compounds containing a pyrazolopyrimidine skeleton, consisting of a pyrazole fused to a pyrimidine .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, Dong et al. designed a method to functionalize 5-ethynylpyrazolo[1,5-a]pyrimidine with the alkyl bromide .


Molecular Structure Analysis

The molecular structure of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL shows that the phenyl ring is not coplanar with the pyrimidine ring . The InChI code for this compound is 1S/C12H9N3O/c16-12-8-10 (9-4-2-1-3-5-9)14-11-6-7-13-15 (11)12/h1-8,14H .


Chemical Reactions Analysis

The chemical reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .


Physical And Chemical Properties Analysis

5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL is a powder with a molecular weight of 211.22 . It has a melting point of 298-300°C .

Scientific Research Applications

Comprehensive Analysis of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL Applications

Biological Activity: Pyrazolo[1,5-a]pyrimidines are known for their wide range of biological activities. They have been reported to act as antitrichomonal agents and effectively inhibit Trichophyton mentagrophytes, which is a fungal species known to cause athlete’s foot, ringworm, and similar infections of the skin, hair, and nails .

Pharmaceutical Activity: In the pharmaceutical industry, these compounds have been explored for their potential uses. For instance, some derivatives have been patented for use as herbicides, insecticides, and sterilization agents . This suggests that 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL could potentially be investigated for similar applications.

Antifungal Properties: Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit antifungal activities against various strains such as Candida albicans, Aspergillus niger, Aspergillus fumigatus, Penicillium chrysogenum, and Fusarium oxysporum . This indicates a potential application in developing antifungal treatments.

Synthesis Methods: The synthesis of these compounds can be performed under microwave irradiation to yield derivatives in excellent yields. Alternative methods also include heating methods to prepare different derivatives . This knowledge is crucial for research applications where synthesis methods can impact the feasibility of production and practical application.

Structural Analysis: Structural data for these compounds is essential for understanding their interactions and potential uses. X-ray diffraction analysis has been used to confirm the structure of certain pyrazolo[1,5-a]pyrimidine derivatives , which is a technique that could be applied to 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL for detailed structural insights.

Material Science Applications: Recently, there has been interest in pyrazolo[1,5-a]pyrimidine derivatives in material science due to their significant photophysical properties . This opens up research opportunities in areas such as organic electronics or photovoltaic devices where these compounds could play a role.

Medicinal Chemistry Impact: The family of pyrazolo[1,5-a]pyrimidine derivatives has a high impact in medicinal chemistry. Their diverse biological activities make them candidates for drug discovery and development processes .

Safety and Hazards

The safety information for this compound includes hazard statements H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL and its derivatives could include further exploration of their anticancer potential . The promising potential of these compounds as candidates for further anticancer therapeutic exploration has been highlighted .

properties

IUPAC Name

5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-8-10(9-4-2-1-3-5-9)14-11-6-7-13-15(11)12/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCBMSUTIBMISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL

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